molecular formula C16H17ClN4O2 B5577564 N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide

N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide

Cat. No. B5577564
M. Wt: 332.78 g/mol
InChI Key: YLEBXOYGGJLSIC-VCHYOVAHSA-N
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Description

The compound "N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide" belongs to a class of organic compounds that involve quinoline and hydrazide groups. These compounds are significant in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related quinolinyl compounds involves condensation reactions, starting from hydroxyquinoline derivatives followed by treatments with various reagents like methyl chloroacetate and substituted phenyl iso/thioisocyanates to afford different derivatives, which are further transformed through intramolecular cyclizations and characterizations by spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through methods like X-ray crystallography, demonstrating specific bonding patterns and molecular geometry. For instance, a compound with a similar scaffold was synthesized, and its structure was detailed via X-ray crystal diffraction analysis, presenting a monohydrate form with a one-dimensional infinite chain structure formed via hydrogen bonding (Li Jia-ming, 2009).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, including cyclization with mercaptosuccinic acid and treatment with different aldehydes to yield diverse heterocyclic systems. Their reactions under different conditions with nucleophilic and non-nucleophilic bases have been studied, demonstrating transformations such as substitution and elimination followed by isomerization (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).

Scientific Research Applications

Chemical Synthesis and Characterization

Research into N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide and similar compounds has focused on their synthesis, characterization, and potential applications in various fields. For example, Saeed et al. (2014) detailed the synthesis and characterization of new derivatives involving quinoline and various other moieties, emphasizing the role of these compounds in chemical research for potential applications in medicinal chemistry and materials science (Saeed, Abbas, Ibrar, & Bolte, 2014). Similarly, Bingul et al. (2016) explored the anti-cancer activity of hydrazide derivatives incorporating a quinoline moiety, providing a basis for the development of new therapeutic agents (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of compounds related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide have been a significant area of interest. Ahmed et al. (2006) reported on the synthesis and antimicrobial activity of related compounds, demonstrating significant inhibition of bacterial and fungal growth, highlighting their potential as templates for developing new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006). On the cancer research front, Bingul et al. (2016) provided insights into the development of biologically active hydrazide compounds with potent anti-cancer properties, marking a significant step towards novel cancer therapies.

Optical and Material Applications

Compounds structurally related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide have also been explored for their potential in optical and material science applications. Wu et al. (2018) developed a simple chemosensor based on a similar quinoline-containing hydrazone, showcasing its high selectivity and sensitivity toward Zn2+ ions in aqueous media, indicating its utility in environmental monitoring and bioimaging applications (Wu, Mao, Wang, Zhao, Xu, Xu, & Xue, 2018).

properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-16-13(9-12-3-1-2-4-14(12)19-16)10-18-20-15(22)11-21-5-7-23-8-6-21/h1-4,9-10H,5-8,11H2,(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEBXOYGGJLSIC-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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